molecular formula C25H23FN2O3 B3993786 1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide

1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide

Cat. No.: B3993786
M. Wt: 418.5 g/mol
InChI Key: OVLWEMDKHZCZKK-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. These compounds are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorobenzoyl group: This step often involves acylation reactions using 4-fluorobenzoyl chloride and a suitable base.

    Attachment of the 4-phenoxyphenyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reducing agents can be used to convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide may have various scientific research applications, including:

    Chemistry: Studying its reactivity and synthesis.

    Biology: Investigating its interactions with biological molecules and potential as a biochemical tool.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide
  • 1-(4-methylbenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide

Comparison

Compared to similar compounds, 1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3/c26-20-8-6-19(7-9-20)25(30)28-16-14-18(15-17-28)24(29)27-21-10-12-23(13-11-21)31-22-4-2-1-3-5-22/h1-13,18H,14-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLWEMDKHZCZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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